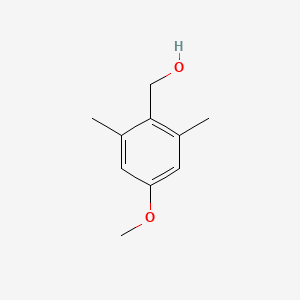

(4-Methoxy-2,6-dimethylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFZSVVENFIKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxy 2,6 Dimethylphenyl Methanol

Established Synthetic Pathways for (4-Methoxy-2,6-dimethylphenyl)methanol Synthesis

A primary and established route to this compound involves a two-step sequence starting from a suitably substituted benzene (B151609) ring. This pathway first introduces a formyl group to create the key intermediate, 4-methoxy-2,6-dimethylbenzaldehyde (B96576), which is subsequently reduced to the target benzyl (B1604629) alcohol.

Step 1: Formylation of a 4-Methoxy-2,6-dimethylphenyl Precursor

The introduction of a formyl group (-CHO) onto the 4-methoxy-2,6-dimethylphenyl scaffold is a critical step. While various formylation methods exist, a common approach for highly substituted, electron-rich aromatic rings is ortho-lithiation followed by reaction with a formylating agent. A general analogy can be drawn from the formylation of other aromatic bromides, where an organolithium intermediate is generated and subsequently quenched with an electrophile like ethyl formate (B1220265). chemicalbook.com

For instance, starting with 1-bromo-4-methoxy-2,6-dimethylbenzene, a lithium-halogen exchange using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) would generate the corresponding aryllithium species. This highly reactive intermediate can then be treated with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate to install the aldehyde functionality, yielding 4-methoxy-2,6-dimethylbenzaldehyde after an aqueous workup.

Step 2: Reduction of 4-Methoxy-2,6-dimethylbenzaldehyde

The final step in this pathway is the reduction of the aldehyde group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis. The aldehyde intermediate, 4-methoxy-2,6-dimethylbenzaldehyde, can be readily reduced using a variety of mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is the most common and practical choice for this conversion due to its selectivity for aldehydes and ketones, operational simplicity, and high yields. The reaction typically proceeds smoothly at room temperature. Alternatively, other reducing agents like lithium aluminum hydride (LiAlH₄) could be used, although NaBH₄ is generally preferred for its milder nature and easier handling.

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product |

| Formylation | 1-Bromo-4-methoxy-2,6-dimethylbenzene | 1. n-BuLi2. DMF or Ethyl Formate | 4-Methoxy-2,6-dimethylbenzaldehyde |

| Reduction | 4-Methoxy-2,6-dimethylbenzaldehyde | NaBH₄, Methanol | This compound |

Alternative Synthetic Routes to this compound and Analogues

Beyond the aldehyde reduction pathway, alternative methods can be envisioned for the synthesis of this compound. One such route involves the use of organometallic reagents, such as a Grignard reagent, reacting with formaldehyde (B43269).

This alternative would begin with the same precursor, 1-bromo-4-methoxy-2,6-dimethylbenzene. Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would form the corresponding Grignard reagent, (4-methoxy-2,6-dimethylphenyl)magnesium bromide. This nucleophilic species can then be added to formaldehyde (used in its gaseous form or as its solid trimer, paraformaldehyde), which serves as a one-carbon electrophile. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

A similar strategy is employed in the synthesis of fluorinated analogues, such as 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com In this reported synthesis, an organolithium intermediate is generated and reacted with dry formaldehyde gas to furnish the benzyl alcohol moiety. google.com This highlights the utility of organometallic reactions with single-carbon electrophiles in constructing substituted benzyl alcohols.

The synthesis of structural analogues, like tris(4-methoxyphenyl)methanol, involves different strategies, often building the molecule by adding aryl groups to a central carbon, for example, through the reaction of a Grignard reagent with an ester. researchgate.net

Synthesis of Key Precursors Incorporating the 4-Methoxy-2,6-dimethylphenyl Moiety

The synthesis of the target molecule and its derivatives often requires the preparation of key precursors that already contain the core 4-methoxy-2,6-dimethylphenyl structure. These include important intermediates like anilines and boronic esters, which are valuable for introducing this moiety into larger, more complex molecules.

4-Methoxy-2,6-dimethylaniline (B1300078) is a crucial precursor for various applications. One documented synthetic method starts from 4-amino-3,5-dimethylphenol (B131400). researchgate.net The synthesis involves the O-methylation of the phenolic hydroxyl group.

In a typical procedure, 4-amino-3,5-dimethylphenol is treated with a methylating agent, such as iodomethane (B122720) (CH₃I), in the presence of a base. researchgate.net A suitable base, like sodium 2-methylpropan-2-ol, is used to deprotonate the phenol, generating a phenoxide that readily reacts with iodomethane. researchgate.net The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere. researchgate.net After the reaction is complete, an extractive workup followed by purification, often using silica (B1680970) gel column chromatography, yields the desired 4-methoxy-2,6-dimethylaniline. researchgate.net

| Starting Material | Reagents | Solvent | Product | Yield |

| 4-Amino-3,5-dimethylphenol | Iodomethane, Sodium 2-methylpropan-2-ol | DMF | 4-Methoxy-2,6-dimethylaniline | 43% researchgate.net |

Another general route to substituted anilines involves the reduction of a corresponding nitro compound. Therefore, an alternative synthesis could involve the nitration of 1-methoxy-3,5-dimethylbenzene followed by reduction of the nitro group to an amine.

Boronic acids and their esters are exceptionally important intermediates in modern organic synthesis, primarily for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of (4-methoxy-2,6-dimethylphenyl)boronic acid or its pinacol (B44631) ester provides a versatile building block for incorporating the 4-methoxy-2,6-dimethylphenyl moiety.

The synthesis of sterically hindered boronic acids like 4-methoxy-2,6-dimethylphenylboronic acid can be achieved through a multi-step sequence. A common approach involves the lithiation of a suitable aromatic precursor followed by borylation. Starting from an aryl halide such as 1-bromo-4-methoxy-2,6-dimethylbenzene, reaction with an organolithium reagent at low temperature generates the aryllithium species. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Hydrolysis of the resulting boronate ester during aqueous workup affords the desired boronic acid.

To prepare the more stable and commonly used pinacol ester derivative, the synthesized boronic acid can be reacted directly with pinacol. This esterification is often carried out by heating the two components in a suitable solvent with removal of water.

| Precursor | Key Reagents | Reaction Type | Product |

| 1-Bromo-4-methoxy-2,6-dimethylbenzene | 1. n-BuLi2. B(OiPr)₃3. H₃O⁺ | Lithiation-Borylation | 4-Methoxy-2,6-dimethylphenylboronic acid |

| 4-Methoxy-2,6-dimethylphenylboronic acid | Pinacol | Esterification | 2-(4-Methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Chemical Reactivity and Transformational Chemistry of 4 Methoxy 2,6 Dimethylphenyl Methanol

Reactions at the Methanol (B129727) Functionality

The primary alcohol group is a key site for a range of chemical modifications, allowing for the introduction of various functional groups and the extension of the molecular framework.

Benzyl (B1604629) Bromination and Subsequent Cleavage Reactions

The conversion of the benzylic alcohol in (4-Methoxy-2,6-dimethylphenyl)methanol to the corresponding benzyl bromide is a foundational transformation that opens avenues for numerous subsequent nucleophilic substitution reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous structures such as p-methoxybenzyl alcohol. Generally, benzylic alcohols can be converted to benzyl bromides using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). For instance, p-methoxybenzyl alcohol can be converted to 4-methoxybenzyl bromide by treatment with CBr₄ and PPh₃ in an ether solvent. A similar protocol would be expected to be effective for this compound.

The resulting (4-Methoxy-2,6-dimethylphenyl)methyl moiety, when attached to other molecules as a protecting group (e.g., as an ether or ester), is susceptible to cleavage under specific conditions. The electron-donating nature of the methoxy (B1213986) group and the two methyl groups on the aromatic ring facilitates the formation of a stable benzylic carbocation, making cleavage reactions relatively facile. Oxidative cleavage is a common method for the deprotection of p-methoxybenzyl (PMB) ethers, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction proceeds through the formation of a charge-transfer complex, leading to the release of the protected alcohol. It is anticipated that ethers derived from this compound would undergo similar oxidative cleavage.

Derivatization to Ether and Ester Analogues

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of ether and ester derivatives.

Ether Synthesis: The formation of ethers from this compound can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Given the steric hindrance from the two ortho-methyl groups, reaction conditions may need to be optimized to ensure efficient conversion.

Esterification: The synthesis of esters from this compound can be accomplished through several standard esterification protocols. One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) is a highly effective method. Enzymatic esterification, employing lipases, offers a milder and often more selective approach to synthesizing ester derivatives.

| Derivative Type | General Reaction | Typical Reagents | Expected Product |

| Ether | Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (R-X) | (4-Methoxy-2,6-dimethylphenyl)methoxymethyl ether (if R=CH₃) |

| Ester | Fischer-Speier Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | (4-Methoxy-2,6-dimethylphenyl)methyl ester |

| Ester | Acylation | Acid Chloride (R-COCl), Pyridine | (4-Methoxy-2,6-dimethylphenyl)methyl ester |

Reactions Involving the Aromatic Ring System

The substituted benzene (B151609) ring in this compound is activated towards electrophilic attack due to the presence of the electron-donating methoxy and methyl groups.

Electrophilic Aromatic Substitution Studies on the 4-Methoxy-2,6-dimethylphenyl Ring

The methoxy group is a strong activating group and an ortho-, para-director, while the two methyl groups are weakly activating and also ortho-, para-directors. In the 4-methoxy-2,6-dimethylphenyl system, the directing effects of these substituents are synergistic. The positions ortho to the methoxy group (C3 and C5) are the most electronically enriched and are the expected sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring, likely at the C3 or C5 position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivative, again with a strong preference for the C3 or C5 position.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the most nucleophilic positions of the aromatic ring.

The combined activating effect of the methoxy and dimethyl groups makes the aromatic ring highly reactive, potentially leading to polysubstitution if the reaction conditions are not carefully controlled.

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 3-Nitro-(4-methoxy-2,6-dimethylphenyl)methanol |

| Bromination | Br⁺ | 3-Bromo-(4-methoxy-2,6-dimethylphenyl)methanol |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-(4-methoxy-2,6-dimethylphenyl)methanol |

Oxidative Transformations of the Aromatic Nucleus

The electron-rich nature of the 4-methoxy-2,6-dimethylphenyl ring system makes it susceptible to oxidative transformations. While specific studies on the oxidative degradation of this compound are limited, related structures provide insights into its potential reactivity. For instance, the oxidation of 4-methoxy-2,6-dimethylaniline (B1300078) with peroxidase and hydrogen peroxide has been shown to yield a benzoquinone derivative. It is plausible that under certain oxidative conditions, the aromatic ring of this compound could be transformed into a quinone-like structure. The benzylic alcohol functionality itself can also be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant used. For example, oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) can be achieved using various oxidizing agents.

Formation of Advanced Derivatives and Conjugates

The reactivity of both the methanol functionality and the aromatic ring allows for the synthesis of more complex molecules and conjugates incorporating the this compound scaffold. The benzyl bromide derivative is a key intermediate for introducing this moiety into larger molecules through nucleophilic substitution. For example, it can be reacted with amines to form substituted benzylamines or with alcohols to form complex ethers. Furthermore, the aromatic ring can be functionalized via electrophilic substitution and then these new functional groups can be used in subsequent reactions, such as cross-coupling reactions, to build more elaborate molecular architectures.

Synthesis of Thiosemicarbazide (B42300) Derivatives Bearing 2,6-Dimethylphenyl Substituents

Thiosemicarbazides are valuable intermediates in the synthesis of a wide range of biologically active compounds. nih.gov The general synthesis of thiosemicarbazone derivatives, which are closely related to thiosemicarbazides, involves the condensation reaction between an aldehyde or a ketone with a thiosemicarbazide. nih.govresearchgate.net

To incorporate the (4-methoxy-2,6-dimethylphenyl) moiety into a thiosemicarbazide derivative, this compound would first need to be oxidized to its corresponding aldehyde, 4-methoxy-2,6-dimethylbenzaldehyde (B96576). This aldehyde can then be reacted with a substituted thiosemicarbazide in a suitable solvent, often an alcohol like methanol or ethanol (B145695), sometimes with a catalytic amount of acid. jocpr.comlew.ro The resulting product is a thiosemicarbazone, which features the characteristic imine bond (-N=CH-). nih.gov

The reaction proceeds by nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the final thiosemicarbazone product. The general scheme for this two-step process is outlined below.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Oxidation | This compound | Mild oxidizing agent (e.g., PCC, DMP) | 4-Methoxy-2,6-dimethylbenzaldehyde |

| 2. Condensation | 4-Methoxy-2,6-dimethylbenzaldehyde, Thiosemicarbazide | Methanol, catalytic acid, reflux | (E)-2-((4-methoxy-2,6-dimethylphenyl)methylene)hydrazine-1-carbothioamide |

The resulting thiosemicarbazide derivatives can be further modified or used as ligands for the synthesis of metal complexes. jocpr.com

Construction of Formamidine (B1211174) Derivatives with 2,6-Dimethylphenyl and 2-Methoxyphenyl Groups

Formamidines are recognized for their utility as intermediates in the synthesis of heterocyclic compounds and as pharmacophores in medicinal chemistry. oszk.hu The synthesis of an unsymmetrical hydroxyformamidine derivative incorporating both 2,6-dimethylphenyl and 2-methoxyphenyl groups has been reported. nih.gov The crystal structure of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate has been determined, revealing a non-coplanar arrangement between the formamidine backbone and the attached phenyl rings. nih.gov

The synthesis of such formamidine derivatives can be achieved through the reaction of an appropriate imidate with an amine in the presence of a catalyst. oszk.hu For the specific construction involving the (4-methoxy-2,6-dimethylphenyl) moiety, one possible route would involve the reaction of a formimidate derived from 4-methoxy-2,6-dimethylaniline with another amine. Alternatively, N-(4-methoxy-2,6-dimethylphenyl)formamide could be activated and then reacted with an amine. These compounds are valuable as ligands in coordination chemistry due to the bidentate coordination sites provided by the two nitrogen atoms. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| Imidate | Amine | Dry ethanol, Argon, Room temperature | Formamidine |

Incorporation into Chalcone (B49325) Frameworks via Formyl Phenol Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis and are known for a wide array of pharmacological activities. nih.govresearchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). researchgate.netrasayanjournal.co.in

To incorporate the (4-methoxy-2,6-dimethylphenyl) group into a chalcone framework, the parent alcohol must first be converted into the corresponding aldehyde, 4-methoxy-2,6-dimethylbenzaldehyde. This aldehyde can then serve as one of the key building blocks in the Claisen-Schmidt condensation. For instance, reacting 4-methoxy-2,6-dimethylbenzaldehyde with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent would yield the desired chalcone. rasayanjournal.co.in

The presence of the methoxy group on the benzaldehyde ring is known to influence the biological activity of the resulting chalcone. nih.gov Studies on various methoxylated chalcones have demonstrated their potential as cytotoxic agents. nih.gov

| Aldehyde Component | Ketone Component | Catalyst/Conditions | Product |

| 4-Methoxy-2,6-dimethylbenzaldehyde | Substituted Acetophenone | KOH, Ethanol, 40°C | 1-(Substituted-phenyl)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-en-1-one |

C-H Functionalization Strategies Utilizing the 4-Methoxy-2,6-dimethylphenyl Moiety

Direct C-H functionalization is a powerful tool in organic synthesis for creating complex molecules by selectively activating and transforming C-H bonds. For aromatic compounds like the 4-methoxy-2,6-dimethylphenyl moiety, directing groups can be employed to achieve high regioselectivity.

A nitrile-based template has been developed for the meta-selective C-H bond functionalization of aromatic rings. nih.gov This strategy is applicable to a range of substituted arenes, including those with methoxy substituents. In this methodology, an alcohol substrate is attached to a silicon-based directing group containing a nitrile. The nitrile then directs a palladium catalyst to functionalize the C-H bond at the meta position relative to the point of attachment. The electronic effect of a methoxy substituent can work in concert with the directing group to enhance this meta-selectivity. nih.gov After the C-H functionalization reaction, the silicon-based directing group can be easily removed under standard conditions. nih.gov

This approach allows for the introduction of various functional groups at a position that is often difficult to access through classical electrophilic aromatic substitution, enriching the synthetic utility of the 4-methoxy-2,6-dimethylphenyl scaffold.

| Substrate | Directing Group | Key Feature | Outcome |

| Aromatic Alcohols | Nitrile-based Si-tether | Directs meta-C-H activation | Selective functionalization at the meta position |

Suzuki-Miyaura Coupling Reactions for Bithiophene Formation

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and biheteroaryl compounds. tcichemicals.commdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. tcichemicals.com

To utilize the (4-methoxy-2,6-dimethylphenyl) moiety in a Suzuki-Miyaura coupling for the formation of bithiophenes, it would first need to be converted into a suitable coupling partner. This would typically involve halogenation of the aromatic ring to introduce a bromine or iodine atom, creating a (halo-4-methoxy-2,6-dimethylphenyl) derivative. This aryl halide could then be coupled with a thiopheneboronic acid or a thiopheneboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve a good yield of the desired bithiophene product. The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, making it a robust method for constructing complex molecular architectures. tcichemicals.com

| Aryl Halide Component | Boronic Acid Component | Catalyst/Base | Product Class |

| Halo-(4-methoxy-2,6-dimethylphenyl) derivative | Thiopheneboronic acid | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted thiophene |

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2,6 Dimethylphenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. For instance, COSY would reveal the coupling between neighboring protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC spectra are crucial for identifying long-range couplings between protons and carbons, helping to piece together the molecular skeleton.

Table 1: Predicted ¹H NMR Spectral Data for (4-Methoxy-2,6-dimethylphenyl)methanol in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~6.6 - 6.8 | s | 2H |

| CH₂OH | ~4.6 | s | 2H |

| OCH₃ | ~3.8 | s | 3H |

| Ar-CH₃ | ~2.3 | s | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~158 |

| C-C (Aromatic, substituted) | ~138 |

| C-C (Aromatic, substituted) | ~130 |

| C-H (Aromatic) | ~113 |

| CH₂OH | ~65 |

| OCH₃ | ~55 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166.

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzyl (B1604629) alcohol derivatives, common fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of the methoxy (B1213986) and dimethyl substituents would also influence the fragmentation, leading to characteristic daughter ions.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 166 | [M]⁺ |

| 151 | [M - CH₃]⁺ |

| 135 | [M - OCH₃]⁺ |

| 133 | [M - H₂O - H]⁺ |

| 121 | [M - CH₂OH - CH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of substituents like the methoxy and methyl groups can cause a bathochromic (red) shift in the absorption maxima.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (alcohol) | 1260-1000 | Strong |

Table 5: Expected UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Transition | λmax (nm) |

|---|---|

| π → π* | ~275 |

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

Furthermore, the crystal structure analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. The hydroxyl group of the methanol moiety is expected to be a key participant in hydrogen bonding, potentially forming chains or more complex networks that define the supramolecular architecture of the solid. The arrangement of the aromatic rings could also lead to π-π stacking interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures suggests that hydrogen bonding involving the alcohol group would be a dominant feature in its crystal packing.

Computational and Theoretical Investigations of 4 Methoxy 2,6 Dimethylphenyl Methanol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (4-Methoxy-2,6-dimethylphenyl)methanol, DFT calculations would be employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Quantum Chemical Analysis of this compound and its Derivatives

Quantum chemical analysis extends beyond DFT to provide a deeper understanding of molecular properties. For this compound and its potential derivatives, these methods could be used to simulate spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Comparing these simulated spectra with experimental data serves to validate the computed molecular structure.

Furthermore, quantum chemical methods are instrumental in analyzing the effects of substituting different functional groups on the phenyl ring. For instance, a study on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives used these techniques to evaluate how amino and nitro groups alter the electronic properties and stability of the molecule. A similar approach for this compound would involve systematically replacing or modifying substituents to understand their influence on the molecule's geometry, electronic structure, and reactivity.

Analysis of Molecular Orbitals (e.g., HOMO energy levels) in Functional Materials

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and its potential use in functional materials. The energy of the HOMO is related to its ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. dergipark.org.tr

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of a molecule; a large gap suggests high stability and low reactivity. dergipark.org.trresearchgate.net For this compound, calculating the HOMO and LUMO energy levels and visualizing their spatial distribution would reveal the regions of the molecule involved in electron transfer processes. This information is vital for designing molecules for applications in optoelectronics and other functional materials where charge transfer properties are key. materialsciencejournal.org

Table 1: Illustrative Data Table for Frontier Molecular Orbital Energies This table is for illustrative purposes only, showing the type of data that would be generated from a DFT study. Specific values for this compound are not available.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| This compound | B3LYP/6-311G(d,p) | Data not available | Data not available | Data not available |

| Derivative A | B3LYP/6-311G(d,p) | Data not available | Data not available | Data not available |

Modeling of Intermolecular Interactions, Including Hydrogen Bonding and π-Interactions

The bulk properties of a molecular substance are governed by its intermolecular interactions. For this compound, the primary interactions would include hydrogen bonding and π-interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, which would lead to the formation of networks between molecules.

Computational modeling can be used to determine the geometry and strength of these hydrogen bonds. Furthermore, the aromatic phenyl ring is capable of engaging in π-π stacking and CH-π interactions. Studies on similar molecules, like substituted benzyl (B1604629) alcohols and phenols, have utilized computational methods to analyze how steric and electronic factors influence these non-covalent interactions, which in turn dictate the crystal packing and physical properties of the material. nih.govresearchgate.netamanote.com Understanding these forces is essential for predicting the compound's solubility, melting point, and behavior in different environments.

Applications of 4 Methoxy 2,6 Dimethylphenyl Methanol in Advanced Materials Science

Role as a Building Block in Hole Transport Materials for Photovoltaic Devices

The (4-Methoxy-2,6-dimethylphenyl) moiety has been successfully incorporated as a key building block in the synthesis of novel, low-cost, and highly efficient HTMs. A notable example involves its use to create a bulky, substituted 2,2'-bithiophene (B32781) core. sciopen.com This core was used to synthesize a series of three HTMs:

TP-H : 4,4'-(3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene]-5,5'-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

TP-OMe : 4,4'-(3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene]-5,5'-diyl)bis(3-methoxy-N,N-bis(4-methoxyphenyl)aniline)

TP-F : 4,4'-(3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene]-5,5'-diyl)bis(3-fluoro-N,N-bis(4-methoxyphenyl)aniline) sciopen.com

Detailed Research Findings: Among these derivatives, the fluorine-substituted version, TP-F , demonstrated exceptional performance. The incorporation of the (4-methoxy-2,6-dimethylphenyl) group provides steric hindrance that helps to prevent molecular aggregation, which is beneficial for forming stable and uniform thin films. When TP-F was used as the hole transport layer in an n-i-p perovskite solar cell, it achieved a remarkable power conversion efficiency of over 24%. sciopen.com

This high performance was attributed to several factors enhanced by the molecular design:

Improved Intermolecular Packing : The structure of TP-F promotes more effective packing between molecules, which is crucial for efficient charge transport.

Optimized Energy Levels : It possesses a lower highest occupied molecular orbital (HOMO) energy level, which facilitates better energy level alignment with the valence band of the perovskite absorber layer, leading to more efficient hole extraction.

Enhanced Charge Carrier Properties : TP-F exhibited increased hole mobility and conductivity compared to the non-fluorinated analogues.

The success of the 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-2,2'-bithiophene building block underscores the effectiveness of using this specific molecular motif to construct cost-effective and high-performance HTMs for next-generation solar cells. sciopen.com

Table 1: Photovoltaic Performance of a Device Using TP-F as the Hole Transport Material

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | > 24% |

| HTM Building Block | 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-2,2'-bithiophene |

| Key Performance Factor | Passivation of perovskite surface defects |

Integration into Metallo-Supramolecular Assemblies and Networks

Metallo-supramolecular assemblies are highly ordered, complex architectures formed through the spontaneous self-assembly of organic ligands and metal ions via coordination bonds. nih.govrsc.org These structures can range from discrete cages and bowls to extended one-, two-, or three-dimensional polymers. nih.govnih.gov The properties of these materials—such as their optical, electronic, and catalytic capabilities—are dictated by the choice of both the metal and the organic ligand.

While direct integration of (4-Methoxy-2,6-dimethylphenyl)methanol into such assemblies has not been extensively reported, its chemical structure makes it an excellent candidate for modification into a specialized ligand. The key to its potential lies in its functional groups: the reactive hydroxyl (-CH₂OH) group and the electronically tunable aromatic ring.

Potential as a Ligand Precursor: The this compound molecule can be chemically transformed to incorporate coordinating moieties. For example:

The hydroxyl group can be converted into an ether, ester, or other functional group that is then linked to a known chelating unit, such as a pyridine (B92270), bipyridine, or terpyridine.

The aromatic ring can undergo reactions to attach coordinating groups directly onto the phenyl core.

By functionalizing the molecule in this way, the unique steric bulk provided by the two methyl groups and the electronic influence of the methoxy (B1213986) group can be precisely positioned within a larger metallo-supramolecular network. This steric hindrance can be used to control the geometry of the final assembly, prevent unwanted aggregation, and create specific pockets or cavities for guest molecule binding. The formation of these assemblies is a coordination-driven process, where the final structure is determined by the preferred coordination number and geometry of the metal ion and the directionality of the ligand. nih.govnih.gov

Table 2: Components and Principles of Metallo-Supramolecular Assembly

| Component | Role in Assembly | Examples |

|---|---|---|

| Organic Ligand | Provides structural directionality and functionality. Can be derived from precursors like this compound. | Terpyridine, Bipyridine, Dithienylethene, Porphyrins nih.govnih.gov |

| Metal Ion | Acts as a coordination center, connecting multiple ligands to form the final architecture. | Pd(II), Pt(II), Fe(II), Ru(II), Os(II), Zn(II) nih.govnih.gov |

| Driving Force | Reversible metal-ligand coordination bonds. | N-Metal, O-Metal bonds |

| Resulting Architectures | Cages, Bowls, Tubes, 2D/3D Networks, Supramolecular Polymers nih.govrsc.org |

Potential in Polymer Chemistry and Material Redistribution Mechanisms

The chemical structure of this compound offers several pathways for its use in polymer science, both as a monomer initiator and as part of a polymer backbone.

Potential in Polymer Chemistry: The hydroxyl group of this compound allows it to function as an initiator for certain types of polymerization. For instance, in ring-opening polymerization (ROP), the alcohol can initiate the polymerization of cyclic monomers like lactide or caprolactone, becoming covalently bonded to the end of the resulting polymer chain. researchgate.net This would incorporate the specific methoxy-dimethylphenyl end-group, which could be used to tune the solubility or thermal properties of the final polymer.

Furthermore, benzyl (B1604629) alcohol and its derivatives can undergo self-condensation reactions under acidic conditions to form poly(phenylenemethylene)s. kpi.ua This suggests that this compound could potentially be polymerized through a similar mechanism, creating a polymer chain with substituted phenyl rings linked by methylene (B1212753) bridges. The methoxy and methyl groups on the ring would influence the polymer's properties, such as its solubility and glass transition temperature. This approach is analogous to the use of other functionalized phenolic compounds, such as lignin (B12514952) derivatives, as precursors for novel thermoplastics and thermosets. mdpi.com

Table 3: Potential Roles of this compound in Polymerization

| Polymerization Type | Role of Compound | Resulting Structure |

|---|---|---|

| Ring-Opening Polymerization (ROP) | Initiator | Polymer chain with a (4-Methoxy-2,6-dimethylphenyl)methyl end-group. researchgate.net |

| Acid-Catalyzed Polycondensation | Monomer | Poly(phenylenemethylene) backbone with substituted aromatic rings. kpi.ua |

| Radical Polymerization | Precursor to a functional monomer | After modification (e.g., adding a vinyl group), can be used to create thermoplastics or thermosets. mdpi.com |

Material Redistribution Mechanisms: In the context of thin-film devices like perovskite solar cells, "material redistribution" refers to the undesirable migration of ions or molecules, which can lead to degradation and device failure. For instance, halide ion migration from the perovskite layer can degrade both the perovskite itself and the adjacent transport layers.

The structural stability imparted by the (4-methoxy-2,6-dimethylphenyl) group when used in HTMs is crucial for mitigating these effects. The bulky nature of this group helps to create a morphologically stable and robust HTM layer. A stable, dense, and uniform HTM film can act as a better barrier against ion migration from the perovskite. As demonstrated by the high performance and stability of the TP-F based HTM, the molecular design derived from this compound contributes to passivating surface defects. sciopen.com By neutralizing these defects, which often act as initiation sites for degradation and ion movement, the HTM helps to lock the perovskite interface in place, thus suppressing detrimental material redistribution and enhancing the long-term operational stability of the device.

Analytical Methodologies for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and semi-volatile compounds within a complex matrix. For a substituted benzyl (B1604629) alcohol like (4-Methoxy-2,6-dimethylphenyl)methanol, GC-MS analysis would involve volatilizing the sample and separating its components in a capillary column before detection by a mass spectrometer.

The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. The choice of the stationary phase is critical; a non-polar or medium-polar column, such as one coated with a derivative of polysiloxane, would likely be suitable for this compound. The oven temperature program is optimized to ensure good resolution of the target analyte from other components in the mixture.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temp. | 230 °C |

Note: This table represents a typical starting point for method development and would require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

For the analysis of less volatile or thermally labile compounds, and for precise quantification and purity assessment, high-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the methods of choice. These techniques separate compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.

For a moderately polar compound like this compound, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase.

A typical HPLC method for the purity assessment of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) might be sufficient for simple purity checks, while a gradient elution (changing mobile phase composition over time) would be employed to resolve a wider range of impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound will absorb UV light at a characteristic wavelength.

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity. A UPLC method for quantifying this compound would offer improved throughput and lower solvent consumption compared to a traditional HPLC method.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. Method validation according to ICH guidelines would be necessary for use in a quality control environment, assessing parameters such as linearity, accuracy, precision, and robustness.

Table 2: Illustrative HPLC/UPLC Conditions for this compound

| Parameter | HPLC | UPLC |

|---|---|---|

| System | Standard HPLC System | UPLC System |

| Column | C18, 4.6 x 150 mm, 5 µm | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 min | 50-95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | UV at 220 nm | UV at 220 nm or Mass Spectrometer |

| Injection Vol. | 10 µL | 1 µL |

Note: These are example conditions and would need to be optimized for the specific application.

Mechanistic Investigations of Reactions Involving 4 Methoxy 2,6 Dimethylphenyl Methanol and Its Derivatives

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for understanding the factors that influence the speed of chemical reactions. In the context of transformations involving (4-Methoxy-2,6-dimethylphenyl)methanol, these studies provide valuable insights into reaction mechanisms and help optimize reaction conditions. For instance, in the enantioselective resolution of its derivatives, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) are determined to quantify the enzyme's affinity for the substrate and its catalytic efficiency.

One notable example is the enzymatic resolution of (R,S)-N-(2,6-dimethylphenyl) aminopropionic acid methyl ester, a derivative of the parent compound. In this study, the immobilized esterase PAE07 from Pseudochrobactrum asaccharolyticum WZZ003 was used. The kinetic parameters were determined to be a Km of 19.1 mM and a Vmax of 2.8 mM/min. researchgate.net These values indicate a high activity and stereoselectivity of the enzyme for this particular substrate. researchgate.net Such data is essential for designing efficient large-scale production processes for chiral intermediates.

The following table summarizes the key kinetic parameters from this study:

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) |

|---|---|---|---|

| D3520-immobilized PAE07 | (R,S)-N-(2,6-dimethylphenyl) aminopropionic acid methyl ester | 19.1 | 2.8 |

Elucidation of Reaction Pathways and Transition States

Understanding the precise pathway a reaction follows, including the high-energy transition states it passes through, is fundamental to controlling and improving chemical transformations. For reactions involving this compound and its derivatives, elucidating these pathways often involves a combination of experimental techniques and computational modeling.

While specific detailed studies on the reaction pathways and transition states of this compound itself are not extensively documented in the provided search results, the principles can be inferred from related chemical systems. The steric hindrance provided by the two methyl groups ortho to the hydroxymethyl group, combined with the electronic effects of the methoxy (B1213986) group, would significantly influence the stability of any carbocation intermediates that might form during a reaction. This steric shielding would likely favor SN2-type reaction pathways over SN1-type pathways in nucleophilic substitution reactions, as the formation of a planar carbocation would be sterically hindered.

In enzymatic reactions, the elucidation of reaction pathways involves studying the enzyme's active site and how the substrate binds. For the enantioselective resolution mentioned previously, the high enantiomeric excess (e.e.p) of 99.5% and an E value of 1393.0 strongly suggest a highly specific interaction between the enzyme and one enantiomer of the substrate. researchgate.net This specificity arises from the three-dimensional arrangement of amino acids in the active site, which creates a chiral environment that preferentially binds and reacts with one enantiomer over the other, leading to a specific reaction pathway for the resolution process.

Studies on Catalytic Mechanisms in Synthetic Transformations

Catalytic mechanisms are at the heart of many synthetic transformations involving this compound and its derivatives. These mechanisms describe the role of the catalyst in providing an alternative, lower-energy reaction pathway.

In the case of enzymatic catalysis, such as the lipase-mediated esterification with lauric acid and methanol (B129727), the mechanism typically involves the formation of an acyl-enzyme intermediate. researchgate.net The catalytic triad (B1167595) of the lipase (B570770) (often serine, histidine, and aspartate) facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then collapses to release an alcohol and the acyl-enzyme intermediate. Subsequently, the alcohol substrate, in this case, this compound or a related alcohol, attacks the acyl-enzyme intermediate, regenerating the enzyme and producing the final ester product.

The efficiency of this catalytic process is influenced by various factors. For instance, the choice of solvent can significantly impact the enzyme's activity. In one study, n-hexane was found to be the preferred solvent medium for a lipase-catalyzed esterification. researchgate.net The reaction temperature and pH are also critical parameters that affect the enzyme's conformation and catalytic activity. For the immobilized esterase PAE07, the optimal temperature and pH were found to be 40 °C and 8.0, respectively. researchgate.net These findings are crucial for optimizing the synthetic transformation and achieving high yields and selectivities.

The following table summarizes the optimal conditions for the catalytic activity of the immobilized PAE07 esterase:

| Parameter | Optimal Value |

|---|---|

| Temperature | 40 °C |

| pH | 8.0 |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted benzyl (B1604629) alcohols like (4-Methoxy-2,6-dimethylphenyl)methanol is moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. Emerging research is focused on more direct, efficient, and selective methods.

One promising avenue is the application of modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura cross-coupling could potentially be adapted to synthesize the target molecule. This would involve coupling an appropriate aryl halide or triflate with a formaldehyde (B43269) equivalent or a protected hydroxymethyl boronic ester, providing a convergent and flexible route. organic-chemistry.org

Furthermore, the development of transition-metal-free synthetic routes represents a significant leap forward. acs.orgresearchgate.netscienceopen.com Recent studies have demonstrated the dehydrogenation of benzyl alcohols for C-C and C-N bond formation without metal catalysts. acs.orgresearchgate.netscienceopen.com Another innovative approach involves the t-BuONa-mediated radical coupling of aromatic alcohols, which proceeds under transition-metal-free conditions and offers a simple, less toxic pathway. nih.gov Such methods, if applied to the precursors of this compound, could drastically reduce the cost and environmental impact of its synthesis.

Biocatalysis also presents a powerful tool for the synthesis of complex aromatic alcohols. mdpi.com The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, can offer remarkable chemo-, regio-, and enantioselectivity under mild, aqueous conditions. Developing a biocatalytic route to this compound from a suitable precursor like 4-methoxy-2,6-dimethylbenzaldehyde (B96576) would be a key objective in sustainable synthesis. mdpi.com

| Synthetic Pathway | Key Features | Potential Advantages | Key Challenges |

|---|---|---|---|

| Modern Cross-Coupling (e.g., Suzuki-Miyaura) | Convergent synthesis using organoboron compounds. organic-chemistry.org | High functional group tolerance, reaction flexibility. | Requires metal catalysts (e.g., Palladium), precursor availability. |

| Transition-Metal-Free Radical Coupling | Base-mediated radical formation for C-C bond formation. nih.gov | Avoids toxic heavy metals, potentially lower cost. | Reaction scope and substrate tolerance may be limited. |

| Biocatalysis | Use of enzymes or whole-cell systems for transformations. mdpi.com | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and optimization, substrate inhibition. mdpi.com |

Design and Synthesis of Advanced Functional Materials

The unique substitution pattern of this compound makes it a compelling building block for advanced functional materials. Its structural similarity to 2,6-dimethylphenol, the monomer for the high-performance thermoplastic Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), suggests significant potential. researchgate.netresearchgate.net

This compound could be explored as a comonomer in the oxidative polymerization of 2,6-dimethylphenol. The incorporation of this molecule into the PPO backbone would introduce both methoxy (B1213986) and benzyl alcohol functionalities. The methoxy group could enhance the polymer's solubility and modify its dielectric properties, while the pendant hydroxyl group could serve as a reactive site for post-polymerization modification, such as cross-linking or grafting of other polymer chains.

Moreover, this compound could function as a chain-capping or end-group modification agent in polymer synthesis. Introducing this specific end group could control the molecular weight and impart desired surface properties or reactivity to the final polymer. Research in this area would focus on synthesizing telechelic oligomers with this compound at the chain ends for use in creating block copolymers or thermosets. researchgate.net The use of related biobased monomers like 2-Methoxy-4-vinylphenol to create thermoplastics and thermosets further supports the potential of methoxy-substituted phenols in polymer science. mdpi.comresearchgate.netnih.gov

In-depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. The interplay between the electron-donating methoxy group and the sterically hindering ortho-methyl groups governs its chemical behavior.

Mechanistic studies would likely focus on transformations of the benzylic alcohol group. For instance, in oxidation reactions, the steric hindrance from the methyl groups could influence the binding and activity of catalysts at the metal-support interface. psu.edu Studies combining kinetics and isotopic labeling could elucidate the mechanism of hydride transfer from the benzylic carbon and the role of the aromatic substituents in stabilizing reaction intermediates. psu.edu

The presence of the methoxy group can also direct reactivity. In electrophilic aromatic substitution reactions, understanding the directing effects of the existing substituents is key. Furthermore, the molecule could be a substrate in "borrowing hydrogen" or hydrogen auto-transfer reactions, where the alcohol is temporarily oxidized to an aldehyde intermediate to facilitate C-C or C-N bond formation, followed by reduction back to the alcohol. nih.gov Mechanistic probes could clarify the nature of the intermediates and the rate-determining steps in such catalytic cycles. Theoretical studies on the atmospheric oxidation of benzyl alcohol initiated by OH radicals have shown that the reaction can proceed via H-abstraction or addition to the aromatic ring; similar computational studies could predict the atmospheric fate and reaction pathways for this more complex derivative. researchgate.net

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of this compound provides a fertile ground for the application of green chemistry principles to reduce environmental impact. The goal is to develop processes that are not only efficient but also safe, energy-efficient, and based on renewable resources where possible.

A primary focus is the reduction or elimination of hazardous substances. This can be achieved through transition-metal-free catalytic systems, which avoid the use of toxic and expensive heavy metals like palladium or rhodium. acs.orgnih.gov Designing reactions that use benign solvents, preferably water or bio-based solvents, or even proceed under solvent-free conditions, is a key objective.

Energy efficiency is another critical aspect. Exploring synthetic pathways that operate at ambient temperature and pressure, such as photocatalytic or biocatalytic reactions, can significantly lower the energy consumption of the process. mdpi.comorganic-chemistry.org Atom economy, which maximizes the incorporation of starting materials into the final product, can be improved by designing cascade or one-pot reactions that minimize intermediate isolation and purification steps. acs.orgscienceopen.com

The use of biocatalysis aligns perfectly with green chemistry principles. Enzymes operate under mild conditions, are biodegradable, and are derived from renewable resources, offering a highly sustainable alternative to traditional chemical synthesis. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Example Approach |

|---|---|---|

| Waste Prevention | Design syntheses with high atom economy and yield. | One-pot cascade reactions that avoid intermediate workups. acs.org |

| Safer Chemicals | Avoid toxic reagents and catalysts. | Employing transition-metal-free catalytic systems. nih.gov |

| Safer Solvents | Minimize or eliminate the use of hazardous organic solvents. | Performing reactions in water or under solvent-free conditions. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Utilizing photocatalysis or enzymatic catalysis. mdpi.comorganic-chemistry.org |

| Use of Renewable Feedstocks | Source starting materials from biological precursors. | Developing a biocatalytic route from a bio-derived aldehyde. |

| Catalysis | Use catalytic reagents in small amounts over stoichiometric ones. | Developing highly active catalysts (metal-based or enzymatic) that allow for low catalyst loading. |

Q & A

Q. How does this compound serve as a precursor in materials science or medicinal chemistry?

- Methodological Answer :

- Polymer Synthesis : The hydroxymethyl group undergoes polycondensation with diacids to form aromatic polyesters with high thermal stability.

- Drug Design : Derivatives (e.g., boronic esters) are synthesized for protease inhibition studies. IC₅₀ assays validate target binding, while QSAR models optimize substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.